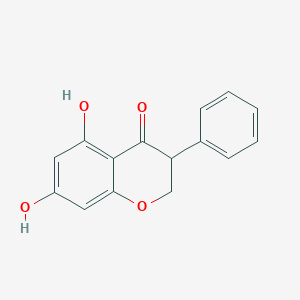
Diiodophosphanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diiodophosphanyl, also known as this compound(diiodo)phosphane, is a chemical compound with the formula PI2. It is a phosphorus compound that contains iodine atoms. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
The synthesis of diiodophosphanyl typically involves the reaction of phosphorus triiodide (PI3) with a reducing agent. One common method is the reduction of phosphorus triiodide with a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Analyse Des Réactions Chimiques
Diiodophosphanyl undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds. For example, it can react with oxygen to form phosphorus oxides.
Reduction: It can be reduced further to form lower oxidation state phosphorus compounds.
Substitution: this compound can undergo substitution reactions where the iodine atoms are replaced by other substituents. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can produce phosphorus pentoxide (P2O5), while substitution with a halogenating agent can produce other halophosphanyl compounds.
Applications De Recherche Scientifique
Diiodophosphanyl has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: Research into the biological activity of phosphorus compounds often involves this compound as a starting material or intermediate.
Medicine: While not directly used in medicine, this compound derivatives are studied for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of diiodophosphanyl involves its ability to act as a nucleophile or electrophile in chemical reactions. Its reactivity is primarily due to the presence of the phosphorus atom, which can form bonds with various other elements. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Diiodophosphanyl can be compared with other similar phosphorus-iodine compounds, such as diphosphorus tetraiodide (P2I4). While both compounds contain phosphorus and iodine, this compound is unique in its specific reactivity and applications. Diphosphorus tetraiodide, for example, has different chemical properties and is used in different types of reactions.
Similar compounds include:
- Diphosphorus tetraiodide (P2I4)
- Phosphorus triiodide (PI3)
- Phosphorus pentaiodide (PI5)
Each of these compounds has its own unique set of properties and applications, making this compound a distinct and valuable compound in the field of chemistry.
Propriétés
Formule moléculaire |
I2P |
|---|---|
Poids moléculaire |
284.7827 g/mol |
InChI |
InChI=1S/I2P/c1-3-2 |
Clé InChI |
KQLJYKLDCBCGEN-UHFFFAOYSA-N |
SMILES canonique |
[P](I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dicyclohexylazanium;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14792735.png)
![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole](/img/structure/B14792738.png)
![4-Iodothieno[3,2-c]pyridine](/img/structure/B14792748.png)

![5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B14792755.png)
![4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl-](/img/structure/B14792762.png)



![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14792781.png)



